molecular formula C10H7N3S2 B2757548 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione CAS No. 26542-65-4

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione

Cat. No.: B2757548
CAS No.: 26542-65-4
M. Wt: 233.31
InChI Key: JBOIAPARIKXTEG-UHFFFAOYSA-N
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Description

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold is part of the 1,2,4-triazole-3-thione class, which is known for its strong binding affinity to various biological receptors and enzymes due to multiple nucleophilic centers . The integration of the 1,2,4-triazole ring with a thiazole moiety creates a versatile pharmacophore with demonstrated potential in several research areas. Primary research applications for this structural class include investigation as anticancer agents and antimicrobial agents. Compounds based on the thiazolo[2,3-c][1,2,4]triazole core have shown promising anticancer activity in vitro evaluations . Related structural analogs have displayed inhibitory effects against a range of human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . Furthermore, the 1,2,4-triazole-3-thione scaffold is a recognized precursor for synthesizing novel antibacterial compounds, with some derivatives showing enhanced activity against drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This makes it a valuable template for developing new therapeutic strategies to address the global challenge of antibiotic resistance . Researchers value this compound for developing new synthetic methodologies and exploring structure-activity relationships (SAR) to optimize its pharmacological profile for specific biological targets.

Properties

IUPAC Name

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S2/c14-9-11-12-10-13(9)8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOIAPARIKXTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NNC(=S)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and can be carried out in various solvents, including ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Chemical Reactions of Related Compounds

Understanding the chemical reactions of related compounds can provide insights into the potential reactivity of 5-phenyl-2H- thiazolo[2,3-c] triazole-3-thione .

3.1. Nucleophilic Substitution Reactions

Compounds with similar structures often undergo nucleophilic substitution reactions, especially at positions where good leaving groups are present. For instance, the thione group in 1,2,4-triazole-3-thiones can be attacked by nucleophiles, leading to substitution reactions .

3.2. Cyclization Reactions

Cyclization reactions are crucial in forming the thiazolo and triazole rings. These reactions often involve the use of thiosemicarbazides or similar precursors in the presence of strong bases or acids .

3.3. Alkylation and Arylation Reactions

Alkylation and arylation reactions can modify the existing structure by adding alkyl or aryl groups. These reactions typically involve the use of alkyl or aryl halides in the presence of a base .

Spectroscopic Characterization

Spectroscopic methods such as NMR and IR are essential for characterizing the structure of heterocyclic compounds. For 1,2,4-triazole-3-thiones , characteristic NMR signals include the triazole-NH singlet, and IR bands are observed for C═S and C═N groups .

Spectroscopic Data for Related Compounds

Spectroscopic MethodCharacteristic Signals
1H NMRTriazole-NH singlet at δH 13.70–14.16 ppm .
13C NMRC═S signal at δC 167.34–168.57 ppm .
IRC═S bands at 1288–1295 cm−1, C═N bands at 1620–1625 cm−1 .

Biological Activities

While specific biological activities of 5-phenyl-2H- thiazolo[2,3-c] triazole-3-thione are not documented, related compounds exhibit a range of activities including antimicrobial, anticonvulsant, and anticancer properties .

Biological Activities of Related Compounds

CompoundBiological Activity
1,2,4-Triazole-3-thionesAnticonvulsant activity through voltage-gated sodium channels inhibition .
Thiazolo[3,2-b] triazolesAntimicrobial activity against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione exhibit significant antibacterial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this scaffold were found to be more effective than traditional antibiotics like ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
Ciprofloxacin2.96MRSA
5-Phenyl Triazole Derivative0.25MRSA
N-allyl derivative3.25Mycobacterium smegmatis

The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups on the phenyl ring significantly enhanced antibacterial activity .

Anticancer Properties

The anticancer potential of this compound derivatives has also been investigated. Compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives exhibited selective cytotoxicity towards melanoma and triple-negative breast cancer cell lines .

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AIGR39 (Melanoma)12.5
Compound BMDA-MB-231 (Breast Cancer)15.0
Compound CPanc-1 (Pancreatic Cancer)10.0

The selectivity index for these compounds suggests their potential as targeted therapies in cancer treatment .

Agricultural Applications

In addition to their medicinal uses, derivatives of this compound have been explored for their fungicidal properties. Research indicates that these compounds can inhibit fungal pathogens affecting crops, thereby enhancing agricultural productivity .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Chlorophenyl Derivatives: and describe 5-(chlorophenyl)-thiazolo[2,3-c][1,2,4]triazoles with quinoxaline or benzodioxin moieties.
  • Fluorophenyl Derivatives : Compounds like 5-(2,4-difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole () leverage fluorine’s electronegativity to enhance metabolic stability and bioavailability. Fluorinated analogs are often prioritized in drug candidates due to their improved pharmacokinetic profiles .

Aromatic and Heteroaromatic Modifications

  • Naphthyl Substituents : highlights 4-(naphthalen-1-yl)-1,2,4-triazole-3-thiones with anticancer activity. The bulky naphthyl group may enhance intercalation with DNA or enzyme active sites compared to the phenyl group in the target compound .
  • Quinoxaline Hybrids: Thiazolo[2,3-c]triazoles fused with quinoxaline () introduce extended π-conjugation, which could improve binding to aromatic-rich biological targets (e.g., kinase ATP pockets) .

Functional Group Variations

  • Amino and Thiadiazole Groups: Compounds like 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione () incorporate amino-thiadiazole side chains, enabling additional hydrogen-bonding interactions. This contrasts with the simpler phenyl-thione structure of the target compound, which may limit its interaction diversity .

Biological Activity

5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione is a heterocyclic compound that has drawn considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to a class of thiazole and triazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₇N₃S₂
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 26542-65-4

The synthesis typically involves cyclization reactions between hydrazonoyl halides and alkyl carbothioates or carbothioamides under basic conditions. A common method utilizes triethylamine as a catalyst to facilitate the reaction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism of action includes the inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM)
MDA-MB-231 (Breast Cancer)15
Panc-1 (Pancreatic Cancer)10
IGR39 (Melanoma)12

The anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activities of thiazolo-triazole derivatives:

  • Antimicrobial Screening : A study evaluated a series of thiazolo-triazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings highlighted the effectiveness of compounds similar to this compound in inhibiting bacterial growth and suggested further exploration into their structure-activity relationships .
  • Cytotoxicity Assessment : Another research effort involved testing various derivatives against human cancer cell lines. The results indicated that modifications to the phenyl group significantly affected cytotoxicity levels. The study concluded that compounds with a thiazolo-triazole core exhibit promising anticancer activity and warrant further investigation for drug development .

Q & A

Q. Advanced

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict charge transfer interactions. For example, a small HOMO-LUMO gap (<3 eV) suggests potential as a photosensitizer .
  • Reaction Path Search : Use quantum chemical software (e.g., GRRM or SCINE) to explore transition states and intermediates for derivatization reactions .
  • Molecular Dynamics (MD) : Simulate solvent-solute interactions to optimize reaction conditions (e.g., solvent choice for S-alkylation) .

What strategies exist for introducing functional groups to enhance bioactivity?

Q. Advanced

  • S-Alkylation : React the thione with alkyl halides (e.g., phenacyl bromide) in DMF under nitrogen to form thioethers, improving lipophilicity .
  • Hybridization : Attach pharmacophores like thiophene or pyridine via Suzuki coupling or nucleophilic aromatic substitution .
  • Bioisosteric Replacement : Substitute sulfur with selenium or oxygen to modulate electronic properties and binding affinity .

How should researchers design experiments to evaluate biological activity, such as antimicrobial potential?

Q. Basic

  • In Vitro Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Structure-Activity Relationship (SAR) : Compare activity of parent compound with derivatives (e.g., S-alkylated analogs) to identify critical functional groups .

What advanced methodologies analyze conformational flexibility and its impact on biological interactions?

Q. Advanced

  • Torsional Potential Scans : Use DFT to generate energy profiles for rotatable bonds (e.g., phenyl-thiazolo linkage) and identify dominant conformers .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with target proteins (e.g., fungal CYP51) to correlate conformation with binding energy .
  • NOESY NMR : Detect through-space interactions to validate computationally predicted conformers in solution .

How can researchers address challenges in scaling up synthesis while maintaining purity?

Q. Advanced

  • Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progression and impurity formation .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and optimize catalyst loading .
  • Crystallization Engineering : Use anti-solvent crystallization with controlled cooling rates to enhance crystal purity and yield .

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